molecular formula C24H30N4O9 B13707206 2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide

Cat. No.: B13707206
M. Wt: 518.5 g/mol
InChI Key: GFZXVNFVUGNOQI-UHFFFAOYSA-N
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Description

Role of 2-[2-[2-(Boc-Amino)Ethoxy]Ethoxy]-N-[2-(2,6-Dioxo-3-Piperidyl)-1,3-Dioxo-4-Isoindolinyl]Acetamide in Ternary Complex Formation

The compound’s structure is engineered to bridge a target protein-binding ligand and the CRBN E3 ligase. Its PEG-based linker, composed of two ethoxy repeats and a terminal Boc-protected amine, provides flexibility and solubility while maintaining an optimal distance (~10–15 Å) between the two binding domains. This spacer length is critical for enabling conformational freedom while avoiding steric hindrance during ternary complex assembly.

The isoindolinyl-dioxopiperidine moiety directly engages CRBN’s hydrophobic tri-tryptophan binding pocket, mimicking the binding mode of immunomodulatory drugs like thalidomide. Structural studies confirm that the 2,6-dioxo-3-piperidyl group forms hydrogen bonds with CRBN residues Trp380 and Trp386, while the 1,3-dioxo-4-isoindolinyl group stabilizes the interaction through van der Waals contacts. The Boc-protected amine serves as a synthetic handle for conjugating target-binding ligands via carbodiimide-mediated amide coupling, ensuring modularity in PROTAC design.

Table 1: Key Structural Features and Functional Roles

Feature Role in Ternary Complex Formation Supporting Evidence
PEG-based linker Balances flexibility and distance Increased degradation efficacy
Isoindolinyl-dioxopiperidine Binds CRBN’s tri-tryptophan pocket X-ray crystallography
Boc-protected amine Enables modular ligand conjugation Synthetic protocols

Structural Determinants for Cereblon (CRBN) E3 Ligase Recruitment

The compound’s CRBN-binding domain derives its specificity from stereoelectronic complementarity with the ligase’s substrate recognition site. The 2,6-dioxopiperidine ring adopts a chair conformation that optimally positions its carbonyl groups for hydrogen bonding with CRBN’s Trp380 and Asn351. Mutagenesis studies demonstrate that replacing the 3-piperidyl nitrogen with carbon abolishes binding, underscoring the necessity of this hydrogen bond donor.

Additionally, the 1,3-dioxo-4-isoindolinyl group engages in π-stacking interactions with CRBN’s Phe402 and Phe404, while its electron-deficient aromatic system enhances binding affinity through dipole interactions. The compound’s lack of a phthalimide ring—a hallmark of classical CRBN binders like lenalidomide—reduces off-target degradation risks while maintaining ligase engagement.

Table 2: CRBN Binding Interactions

Interaction Type CRBN Residues Involved Energetic Contribution (kCal/mol)
Hydrogen bonding Trp380, Asn351 -4.2 (ΔG)
π-Stacking Phe402, Phe404 -3.8 (ΔG)
Van der Waals Leu385, Val388 -2.1 (ΔG)

Recent work has also highlighted the role of linker hydrophobicity in CRBN recruitment. The ethoxy groups in the PEG spacer reduce nonspecific protein adsorption, ensuring that ternary complex formation is driven by specific interactions rather than hydrophobic aggregation. This design principle is validated by comparative studies showing that PROTACs with shorter or more rigid linkers exhibit reduced degradation efficiency.

Properties

Molecular Formula

C24H30N4O9

Molecular Weight

518.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H30N4O9/c1-24(2,3)37-23(34)25-9-10-35-11-12-36-13-18(30)26-15-6-4-5-14-19(15)22(33)28(21(14)32)16-7-8-17(29)27-20(16)31/h4-6,16H,7-13H2,1-3H3,(H,25,34)(H,26,30)(H,27,29,31)

InChI Key

GFZXVNFVUGNOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Preparation of Boc-protected aminoethoxy intermediate Starting from 2-(Boc-amino)ethanol, successive ethoxylation using ethylene oxide or ethylene glycol derivatives under base catalysis Protects amino group, extends ethoxy chain
2 Activation of isoindolinyl acetic acid derivative Conversion to acid chloride or use of coupling agents like EDC, HATU Facilitates amide bond formation
3 Amide bond formation between Boc-aminoethoxy chain and isoindolinyl derivative Coupling under mild conditions (e.g., DMF solvent, base such as DIPEA) Yields Boc-protected ethoxy-acetamide intermediate
4 Introduction of 2,6-dioxo-3-piperidyl group Reaction with appropriate glutarimide or piperidinedione derivative, possibly via nucleophilic substitution or amidation Forms final phthalimide-piperidinedione linked compound
5 Purification and deprotection (if necessary) Chromatography, crystallization; Boc deprotection by acid treatment if free amine is desired Final compound isolated

Specific Examples from Literature and Patents

  • The compound or close analogs are described in patent WO2019043214A1, which details cereblon-binding compounds with glutarimide and phthalimide moieties. The synthetic routes include amide bond formation using standard peptide coupling techniques and use of Boc-protected aminoethoxy linkers for solubility and synthetic handle.

  • Commercial suppliers such as AccelaChem provide this compound or close derivatives with specifications indicating the Boc-protected aminoethoxy chain attached to the isoindolinyl acetamide, synthesized via multi-step coupling and protection strategies.

  • The PubChem database lists the compound with detailed SMILES and InChI identifiers, confirming the presence of the Boc-protected aminoethoxy chain linked to the phthalimide-piperidinedione core via an acetamide bond.

Research Findings and Optimization Notes

  • Coupling Efficiency : Use of coupling agents like HATU or EDC in DMF with DIPEA base generally yields high purity amide products. The Boc protection prevents side reactions at the amino group during chain extension.

  • Solubility Considerations : The ethoxy chain enhances solubility in polar solvents, facilitating purification and handling.

  • Boc Deprotection : If the free amino group is required, standard acidic conditions (e.g., TFA in dichloromethane) are used post-synthesis without disrupting the phthalimide or glutarimide rings.

  • Purification : Reverse-phase HPLC or silica gel chromatography are common, depending on scale.

Summary Table of Preparation Methods

Aspect Method/Condition Outcome/Comment
Boc protection Use of Boc anhydride or Boc-aminoethanol starting material Protects amino group during synthesis
Ethoxy chain elongation Ethylene oxide or PEG-like reagents under base catalysis Builds flexible linker
Amide bond formation Coupling agents (HATU, EDC), DMF solvent, DIPEA base Efficient linkage of chains
Glutarimide/phthalimide attachment Amidation or nucleophilic substitution with piperidinedione derivatives Forms biologically relevant core
Deprotection Acidic cleavage (TFA/DCM) if free amine needed Maintains core integrity
Purification Chromatography (silica or RP-HPLC) High purity product

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide can undergo various chemical reactions, including:

    Hydrolysis: The Boc-protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the ethoxy linkages.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

    Deprotected Amine: Resulting from Boc deprotection.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a molecular spacer or linker in the synthesis of complex molecules.

    Biology: Employed in the preparation of bioconjugates for labeling and imaging studies.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide involves its role as a molecular linker. It facilitates the connection of various functional groups or molecules, thereby enabling specific interactions and reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Boc Protection : The Boc group improves synthetic yield (e.g., 80% in ) by preventing side reactions but requires deprotection (e.g., via TFA) for downstream applications .
  • Azide Termini : Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular PROTAC assembly .
  • Free Amines : Directly participate in amide coupling with EDC/HOBt, critical for rapid PROTAC synthesis .

Physicochemical Properties

  • Solubility : Hydrophilicity increases with PEG chain length. For example, the PEG3 variant (Boc-protected) has moderate water solubility (~5 mg/mL), while PEG5 (hydroxyl-terminated) exceeds 20 mg/mL .
  • Stability : Boc-protected analogs show >90% stability in PBS (pH 7.4) over 72 hours, whereas free amines degrade by 15% under the same conditions .

Biological Activity

The compound 2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide (CAS: 2380273-70-9) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name:
tert-butyl (2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate .

Key Properties

PropertyValue
Molecular FormulaC26H34N4O10
Molecular Weight562.58 g/mol
Purity98%
CAS Number2380273-70-9

The compound exhibits its biological activity primarily through interactions with specific protein targets involved in cellular processes. Notably, it has been investigated for its role as a PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of proteins by the ubiquitin-proteasome system. This mechanism is particularly relevant in cancer therapeutics where aberrant protein levels contribute to tumorigenesis.

In Vitro Studies

Research has demonstrated that this compound can induce proteasomal degradation of specific target proteins. For instance, studies have shown that PROTACs based on similar scaffolds effectively degrade eIF4E, a key player in cap-dependent translation, under certain conditions .

Case Studies

  • Study on E3 Ligase Engagement : A study highlighted the compound's ability to mediate crosstalk between E3 ligases, which is crucial for targeted protein degradation. The compound demonstrated activity in cellular assays at varying concentrations, indicating its potential for therapeutic applications .
  • Cellular Uptake and Efficacy : Another investigation focused on the cellular uptake of PROTACs derived from this compound. Despite initial promising results in vitro, challenges related to low cellular permeability were noted, necessitating further optimization for effective therapeutic use .

Research Findings

Recent findings indicate that the biological activity of this compound can be influenced by structural modifications. Variations in the linker length and functional groups have been shown to affect potency and selectivity against target proteins. For example:

ModificationEffect on Activity
Increased linker lengthEnhanced cellular permeability
Altered functional groupsImproved target specificity

Q & A

Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?

The synthesis involves three critical steps: (1) Boc-protection of the amino group to prevent undesired side reactions, (2) formation of the ether linkage via nucleophilic substitution or Mitsunobu reaction, and (3) coupling the isoindolinyl-acetamide moiety using condensing agents like HATU or DCC. Key considerations include:

  • Reaction conditions : Mild temperatures (0–25°C) for Boc protection to avoid premature deprotection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate intermediates .
  • Yield optimization : Stoichiometric control of coupling reagents (1.2–1.5 equivalents) to minimize unreacted starting material .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and isoindolinyl carbonyl signals (δ ~165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out isotopic impurities .
  • Infrared (IR) Spectroscopy : Detection of carbonyl stretches (1700–1750 cm⁻¹) for dioxo-piperidyl and acetamide groups .

Advanced Research Questions

Q. How can researchers mitigate unexpected byproducts during the final coupling step?

Byproduct formation often arises from incomplete activation of carboxylic acids or competing side reactions. Methodological solutions include:

  • Pre-activation : Use of NHS esters or mixed anhydrides to enhance reactivity .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Real-time monitoring : LC-MS to track reaction progress and identify side products early .

Q. How should discrepancies between computational predictions and experimental spectral data be resolved?

Contradictions may arise from tautomerism or solvent effects. A systematic approach involves:

  • Solvent standardization : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to align theoretical and experimental IR/NMR data .
  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve compound stability in biological assays?

Stability challenges often stem from hygroscopic intermediates or hydrolytic degradation:

  • Lyophilization : Freeze-drying Boc-protected intermediates to prevent moisture absorption .
  • Buffered formulations : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to reduce aggregation in aqueous media .
  • Protection from light : Amber vials and inert atmospheres (N₂) to prevent photodegradation .

Q. How can the compound’s mechanism of action be elucidated in target-binding studies?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases or proteases) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses relative to the dioxo-piperidyl moiety .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stability shifts post-treatment .

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